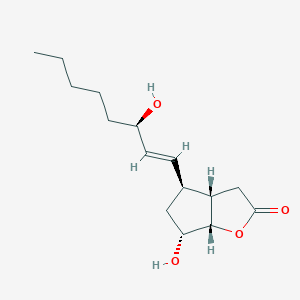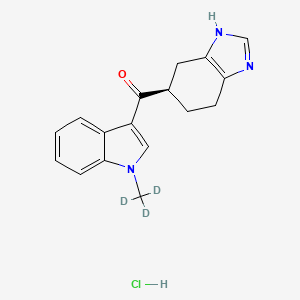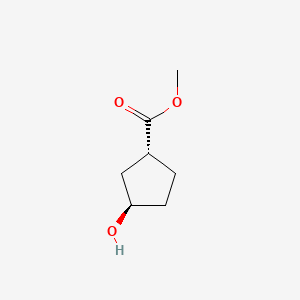
Methyl trans-3-hydroxycyclopentane-1-carboxylate
Descripción general
Descripción
“Methyl trans-3-hydroxycyclopentane-1-carboxylate” is a chemical compound with the CAS Number: 79590-84-4 . It has a molecular weight of 144.17 and its molecular formula is C7H12O3 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
“Methyl trans-3-hydroxycyclopentane-1-carboxylate” is a liquid at room temperature . It has a molecular weight of 144.17 and its molecular formula is C7H12O3 .Aplicaciones Científicas De Investigación
Chirality Construction and Biocatalysis
Methyl trans-3-hydroxycyclopentane-1-carboxylate plays a significant role in the synthesis of chiral molecules. In a study, it was used for the synthesis of 2,2-disubstituted trans,cis-cyclopentane-1,3-diols. This process demonstrated the power of biocatalysis in constructing complex chiral molecules efficiently and environmentally friendly (Gong et al., 2020).
Enzyme Inhibition
Compounds derived from methyl trans-3-hydroxycyclopentane-1-carboxylate have shown potential as enzyme inhibitors. Specifically, bromophenol derivatives with cyclopropyl moiety, derived from this compound, were effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors are significant for treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Catalytic Dimerization
Methyl trans-3-hydroxycyclopentane-1-carboxylate is also involved in catalytic processes. A study showed its role in the catalytic dimerization of methyl acrylate, suggesting its importance in industrial chemistry (Hirano et al., 2009).
Radical Annulation
This compound is significant in the field of radical chemistry as well. A study highlighted its application in a radical annulation process, leading to the production of polysubstituted 1-hydroxycyclopentane carboxylic acid derivatives. This method opens new approaches for synthesizing these compounds (Bulugahapitiya & Renaud, 2001).
Anticancer Drug Synthesis
Furthermore, amino acetate functionalized Schiff base organotin(IV) complexes, derived from this compound, have shown potential as anticancer drugs. These complexes were effective against various human tumor cell lines, highlighting the compound's relevance in medicinal chemistry (Basu Baul et al., 2009).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRODBLMORHAR-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl trans-3-hydroxycyclopentane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B588845.png)
![1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B588847.png)
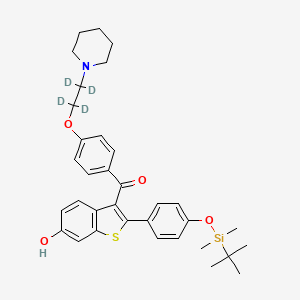
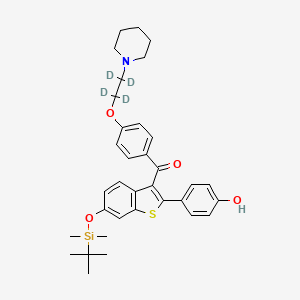
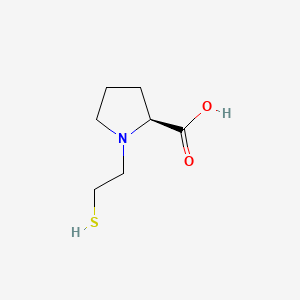
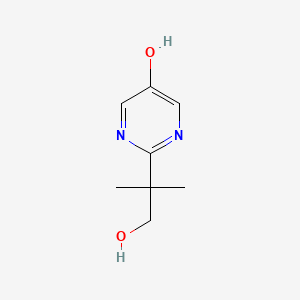
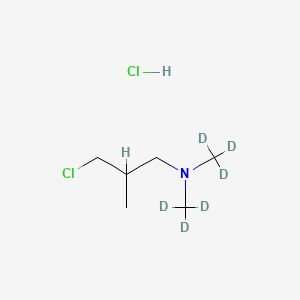
![4-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B588865.png)
